molecular formula C25H19NO2S B2928240 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)-2-propen-1-one CAS No. 477847-70-4

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)-2-propen-1-one

Cat. No. B2928240
CAS RN: 477847-70-4
M. Wt: 397.49
InChI Key: HYCDVOUNAXCQHF-SAPNQHFASA-N
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Description

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)-2-propen-1-one, commonly known as MPTTP, is a synthetic organic compound with a wide range of applications in the field of scientific research. MPTTP is an important building block for organic synthesis and is used in the preparation of a variety of organic compounds. MPTTP has also been found to have a variety of biological and physiological effects on living organisms.

Scientific Research Applications

Occurrence and Effects of Parabens

Parabens, structurally related due to the presence of phenolic groups, are widely used as preservatives in various products. Research shows that despite treatments eliminating parabens well from wastewater, they persist at low levels in effluents and can be found ubiquitously in surface water and sediments. This persistence raises concerns about their environmental impact and necessitates further studies on their behavior and toxicity in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity of Environmental Pollutants

Endocrine-disrupting chemicals (EDCs) like Bisphenol A, nonylphenol, and phthalates have been studied for their effects on reproductive organs, particularly during puberty. Such compounds, often found in plastics, act similarly to hormones, disrupting the physiological functions of endogenous hormones. The lack of consistent information across models highlights the complexity of understanding EDCs' effects on human health (Lagos-Cabré & Moreno, 2012).

Applications in Cytochrome P450 Inhibition

Chemical inhibitors of cytochrome P450 (CYP) enzymes are crucial for understanding drug metabolism and preventing potential drug-drug interactions. Research has identified selective inhibitors for various CYP isoforms, which are important for the in vitro assessment of drugs' metabolic pathways. This knowledge aids in the development of safer pharmaceuticals by predicting and avoiding adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Environmental Presence and Effects of BPA

Bisphenol A (BPA) is a notable industrial chemical with estrogenic properties, leading to widespread environmental and human exposure. Studies have indicated that occupational exposure to BPA results in significantly higher levels in individuals compared to environmental exposure, with potential adverse health effects including endocrine disruption and effects on sexual function. This underscores the importance of assessing exposure and potential health risks associated with BPA (Ribeiro, Ladeira, & Viegas, 2017).

Pharmacological Effects of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects. CGA has been found to exhibit antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities. Its role in modulating lipid and glucose metabolism suggests potential therapeutic applications for metabolic disorders. This highlights the broad spectrum of biological activities associated with phenolic compounds, which could be relevant for the scientific exploration of compounds like "(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)-2-propen-1-one" (Naveed et al., 2018).

properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2S/c1-18-24(29-25(26-18)20-8-4-2-5-9-20)23(27)17-14-19-12-15-22(16-13-19)28-21-10-6-3-7-11-21/h2-17H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDVOUNAXCQHF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)-2-propen-1-one

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